5-Bromo-2-nitrophenol
Overview
Description
Synthesis Analysis
The synthesis of related bromo-nitrophenol compounds typically involves several steps, including diazotization reactions and the Sandmeyer reaction. For instance, 2-Bromo-4-nitrophenol can be synthesized starting from 2-methoxy-5-nitroaniline, which after several steps including diazotization and nucleophilic substitution reactions, yields the desired bromo-nitrophenol compound. This method demonstrates a straightforward, efficient pathway suitable for commercial production of bromo-nitrophenol derivatives (Li Zi-ying, 2008).
Molecular Structure Analysis
Molecular structure and reactivity studies, such as those conducted on 5-bromo-2-pyridylazo-5-diethylaminophenol (5-Br-PADAP), help understand the interfacial mechanism in the extraction kinetics of metal ions. These studies involve spectroscopic techniques and molecular dynamics simulations to elucidate the molecular interactions and the preferred adsorption at interfaces, providing insights into the molecular structure of bromo-nitrophenol derivatives and their complexes (H. Watarai, M. Gotoh, N. Gotoh, 1997).
Chemical Reactions and Properties
The chemical reactivity and properties of 5-Bromo-2-nitrophenol derivatives are of significant interest. For example, research on Schiff base compounds derived from bromo-nitrophenol demonstrates their potential as urease inhibitors, highlighting the compound's reactivity towards biological targets. Structural elucidation through XRD, IR, MS, and NMR spectroscopy provides a comprehensive understanding of these compounds' chemical nature and potential applications in medicine and agriculture (Abida Zulfiqar et al., 2020).
Physical Properties Analysis
The study of physical properties, such as solubility and crystallization behavior, is essential for the practical application of chemical compounds. Research on the separation techniques and solubility properties of bromo-nitrophenol derivatives provides valuable information for the purification and application of these compounds in various industrial processes (Liu Qiao-yun, 2004).
Chemical Properties Analysis
The chemical properties of 5-Bromo-2-nitrophenol derivatives, such as their reactivity with nucleophiles, have been studied extensively. These studies reveal the compounds' potential in synthesizing complex molecules and understanding the kinetics of reactions involving bromo-nitrophenol derivatives. Such investigations contribute to the broader knowledge of their reactivity and potential use in synthetic chemistry (G. Consiglio et al., 1982).
Scientific Research Applications
- Pharmaceutical Intermediate
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Chemical Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : 5-Bromo-2-nitrophenol is used as a reagent in organic synthesis . It can participate in various chemical reactions to form new compounds.
- Results or Outcomes : The outcome of using 5-Bromo-2-nitrophenol as a reagent would be the successful synthesis of a new compound. The specific results, including any quantitative data or statistical analyses, would depend on the specific reaction and the efficiency of the synthesis process .
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Material Science
- Scientific Field : Material Science
- Application Summary : 5-Bromo-2-nitrophenol can be used in the development of new materials . Its properties make it useful in the synthesis of polymers and other materials.
- Results or Outcomes : The outcome of using 5-Bromo-2-nitrophenol in material science would be the successful synthesis of a new material. The specific results, including any quantitative data or statistical analyses, would depend on the specific material and the efficiency of the synthesis process .
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Dye Synthesis
- Scientific Field : Dye Chemistry
- Application Summary : 5-Bromo-2-nitrophenol can be used in the synthesis of dyes . Its nitro group (-NO2) can be reduced to an amino group (-NH2), which can then react with other compounds to form azo dyes.
- Results or Outcomes : The outcome of using 5-Bromo-2-nitrophenol in dye synthesis would be the successful synthesis of a new dye. The specific results, including any quantitative data or statistical analyses, would depend on the specific dye and the efficiency of the synthesis process .
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Pesticide Manufacturing
- Scientific Field : Agricultural Chemistry
- Application Summary : 5-Bromo-2-nitrophenol can be used in the manufacturing of pesticides . Its properties make it useful in the synthesis of certain types of pesticides.
- Results or Outcomes : The outcome of using 5-Bromo-2-nitrophenol in pesticide manufacturing would be the successful synthesis of a new pesticide. The specific results, including any quantitative data or statistical analyses, would depend on the specific pesticide and the efficiency of the synthesis process .
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-4-1-2-5(8(10)11)6(9)3-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWHNSNSUBKGTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70950346 | |
Record name | 5-Bromo-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70950346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-nitrophenol | |
CAS RN |
27684-84-0 | |
Record name | 5-Bromo-2-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027684840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromo-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70950346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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